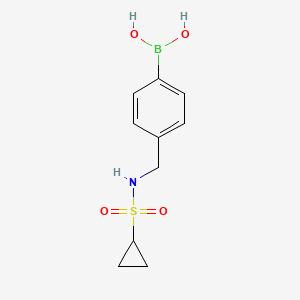

(4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C10H14BNO4S and a molecular weight of 255.1 . This compound is known for its unique structure, which includes a cyclopropane ring and a sulfonamide group attached to a phenyl ring, making it a valuable reagent in organic synthesis and catalysis .

Vorbereitungsmethoden

The synthesis of (4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound .

Industrial production methods for boronic acids often involve similar coupling reactions, with optimization for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact .

Analyse Chemischer Reaktionen

(4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol . Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted phenyl derivatives .

Wissenschaftliche Forschungsanwendungen

(4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of (4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as enzyme inhibition and molecular recognition . The molecular targets and pathways involved depend on the specific application but often include interactions with proteins and other biomolecules .

Vergleich Mit ähnlichen Verbindungen

(4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid can be compared with other boronic acid derivatives, such as:

Phenylboronic acid: A simpler boronic acid with a phenyl group, used in similar coupling reactions.

4-Formylphenylboronic acid: Another boronic acid derivative with a formyl group, used in the synthesis of various organic compounds.

Sulfonimidates: Organosulfur compounds with similar applications in organic synthesis and catalysis.

The uniqueness of this compound lies in its combination of a cyclopropane ring and a sulfonamide group, which imparts unique reactivity and selectivity in chemical reactions .

Biologische Aktivität

(4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H14BNO4S

- CAS Number : 1310707-21-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can influence the activity of glycoproteins and other biomolecules. This compound may act as an inhibitor or modulator in several biochemical pathways.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals effectively, suggesting a potential role in preventing oxidative stress-related diseases .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. Notably, it has been shown to exert cytotoxic effects on cancer cell lines such as MCF-7, with an IC50 value indicating potent activity against these cells. The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

- Acetylcholinesterase : Moderate inhibition with an IC50 of 115.63 µg/mL.

- Butyrylcholinesterase : High inhibitory activity with an IC50 of 3.12 µg/mL.

- Urease : Strong inhibition observed with an IC50 of 1.10 µg/mL.

- Tyrosinase : Moderate inhibition with an IC50 of 11.52 µg/mL .

These activities suggest that this compound could have applications in treating conditions related to enzyme dysregulation.

Case Studies and Research Findings

-

Antioxidant and Anticancer Studies :

- A study evaluated the antioxidant capacity using DPPH and CUPRAC methods, revealing strong free radical scavenging ability (IC50 values of 0.14 µg/mL for DPPH) .

- The compound was incorporated into cream formulations, demonstrating notable biological activity without toxicity to healthy cells while being cytotoxic to cancer cells.

- Enzyme Activity Assessment :

Comparative Analysis with Other Boronic Acids

| Compound Name | Anticancer Activity (IC50) | Antioxidant Activity (IC50) | Enzyme Inhibition |

|---|---|---|---|

| This compound | 18.76 µg/mL (MCF-7) | 0.14 µg/mL (DPPH) | Moderate to High |

| Phenylboronic Acid | Varies by derivative | Varies by derivative | Varies by derivative |

| Bortezomib | 7.05 nM | Not specified | Proteasome inhibitor |

Eigenschaften

IUPAC Name |

[4-[(cyclopropylsulfonylamino)methyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO4S/c13-11(14)9-3-1-8(2-4-9)7-12-17(15,16)10-5-6-10/h1-4,10,12-14H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKQLUSZZBFWFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CNS(=O)(=O)C2CC2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.